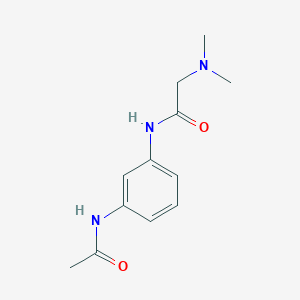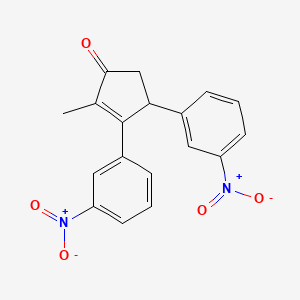
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide is a chemical compound with the molecular formula C25H26ClNO2 and a molecular weight of 407.93 g/mol . This compound is characterized by the presence of a butanamide backbone substituted with dibenzyl and 4-(4-chloro-2-methylphenoxy) groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-(4-chloro-2-methylphenoxy)butanoic acid with dibenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Chemical Reactions Analysis
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide can be compared with similar compounds such as:
N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide: This compound has a similar structure but differs in the length of the carbon chain, which can affect its reactivity and applications.
4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide:
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C25H26ClNO2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N,N-dibenzyl-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C25H26ClNO2/c1-20-17-23(26)14-15-24(20)29-16-8-13-25(28)27(18-21-9-4-2-5-10-21)19-22-11-6-3-7-12-22/h2-7,9-12,14-15,17H,8,13,16,18-19H2,1H3 |
InChI Key |
RVJUZJFPYXTWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B12467678.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)

![N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12467692.png)
![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)
![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
